molecular formula C19H16N4O2 B13881559 2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one

2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one

Cat. No.: B13881559
M. Wt: 332.4 g/mol
InChI Key: DVUASYCMKDXVNK-UHFFFAOYSA-N
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Description

2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one is a complex organic compound that features a pyridinone core substituted with an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridin-4-one with 3-(1H-indazol-6-yl)-4-methylbenzaldehyde under acidic conditions. This reaction is followed by cyclization and subsequent purification steps to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-keto-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one.

    Reduction: Formation of 2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole derivatives: Compounds with similar indazole moieties.

    Pyridinone derivatives: Compounds with similar pyridinone cores.

Uniqueness

2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one is unique due to its combined structural features of both indazole and pyridinone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one

InChI

InChI=1S/C19H16N4O2/c1-11-2-5-14(23-10-18(25)17(24)8-19(23)20)7-15(11)12-3-4-13-9-21-22-16(13)6-12/h2-10,25H,20H2,1H3,(H,21,22)

InChI Key

DVUASYCMKDXVNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C(=O)C=C2N)O)C3=CC4=C(C=C3)C=NN4

Origin of Product

United States

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